molecular formula C13H21Cl3N2 B3008418 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266694-48-7

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

Cat. No.: B3008418
CAS No.: 1266694-48-7
M. Wt: 311.68
InChI Key: YRHPWMUAECGTBW-UHFFFAOYSA-N
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Description

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is a chemical compound of significant interest in preclinical neuroscience and psychopharmacology research. It is an analog of the well-characterized serotonergic agent meta-Chlorophenylpiperazine (mCPP) . mCPP is a non-selective serotonin (5-HT) receptor agonist with activity at multiple receptor subtypes. It is also a known metabolite of the antidepressant drugs trazodone and nefazodone, which contributes to its pharmacological profile . Researchers utilize such piperazine-based compounds to investigate the complex role of the serotonin system in various neurological and psychiatric conditions. Studies with related compounds have shown that they can produce anxiogenic-like (anxiety-producing) effects in animal models, helping scientists to probe the mechanisms of anxiety . The piperazine molecular scaffold is recognized as a "biologically active scaffold," meaning it is a common structural component in many molecules designed for interaction with biological targets . This makes derivatives like this compound valuable tools for studying receptor binding, signal transduction, and for exploring new avenues in central nervous system (CNS) drug discovery. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHPWMUAECGTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized to achieve high yields and purity, making the compound suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • Receptor Interactions : The compound exhibits significant interactions with various neurotransmitter receptors, particularly serotonin receptors (5-HT). Studies have shown that it can act as an agonist or antagonist, influencing behaviors related to mood and anxiety .
    • Dopamine Transporter Inhibition : It has been identified as a potent inhibitor of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This property positions it as a candidate for research into treatments for disorders like depression and schizophrenia .
  • Medicinal Chemistry :
    • Drug Development : The compound serves as a scaffold for synthesizing new pharmacological agents targeting CNS disorders. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects .
    • Fluoroquinolone Intermediates : It is utilized in the synthesis of fluoroquinolone antibiotics, such as Norfloxacin and Lomefloxacin, highlighting its importance in pharmaceutical manufacturing .

Biological Research Applications

  • Behavioral Studies :
    • Research involving animal models has demonstrated that 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride can influence feeding behavior through serotonin receptor modulation. For instance, hypophagic responses have been observed when administered to food-deprived rats .
  • Biochemical Modifications :
    • The compound can be employed in biochemical assays to modify biomolecules, aiding in the study of protein interactions and enzyme activities. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in biochemical research .

Synthesis and Production

The synthesis of this compound typically involves multi-step chemical reactions starting from piperazine derivatives. The production process is optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification.

Case Studies

Study TitleFindingsReference
Interaction of mCPP with Neurotransmitter ReceptorsmCPP (related compound) shows affinity for multiple serotonin receptor subtypes, influencing mood and appetiteBiological Psychiatry (1989)
Dopamine Transporter Inhibition by Piperazine DerivativesDemonstrated that certain piperazine derivatives exhibit high potency as DAT inhibitorsJournal of Medicinal Chemistry (2020)
Synthesis of Fluoroquinolone IntermediatesHighlighted the role of chlorophenyl piperazines in antibiotic synthesisPharmaceutical Chemistry Journal (2021)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name & Reference Molecular Formula Molecular Weight (g/mol) Substituents on Piperazine Melting Point (°C) Key Biological Activity
Target Compound C₁₃H₂₁Cl₃N₂ 311.71 3-chlorophenylpropyl N/A Hypothetical (based on analogs)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine C₁₃H₁₈Cl₂N₂ 273.20 3-chlorophenyl, 3-chloropropyl 157–162 (boiling) Not specified
mCPP (1-(3-Chlorophenyl)piperazine) C₁₀H₁₃ClN₂ 196.68 3-chlorophenyl N/A 5-HT1B receptor agonist
Trazodone EP Impurity G (HCl) C₁₇H₂₇ClN₂O·HCl 347.33 3-chlorophenyl, 3-isobutoxypropyl N/A Antidepressant impurity
1-[3-(3-Nitro-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride C₁₇H₂₀ClF₃N₇O₂·2HCl 536.76 3-nitro-triazolylpropyl, 4-(CF₃)phenylmethyl 233–235 Antichagasic (Trypanosoma cruzi)
1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine dihydrochloride C₂₂H₂₅ClFN₃O₂·2HCl 487.37 6-fluoro-benzisoxazolylpropyl, 2-methoxyphenyl 188–190 Antipsychotic, analgesic

Structural and Functional Insights

  • Substituent Effects :
    • Electron-Withdrawing Groups : Nitroheterocyclic substituents (e.g., 3-nitro-1,2,4-triazole in ) enhance antiparasitic activity by increasing electron-deficient regions, improving binding to parasitic enzymes .
    • Aromatic Modifications : Substituting the propyl chain with benzisoxazole () or triazole () alters receptor selectivity. For example, benzisoxazole derivatives exhibit dual antipsychotic and analgesic effects due to dopamine D2 and serotonin 5-HT2A receptor interactions .
    • Salt Forms : Dihydrochloride salts (common in ) improve water solubility and stability, critical for oral bioavailability.

Pharmacological Activity Trends

  • Antiparasitic Activity: Compounds with nitro groups (e.g., ) show potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC₅₀ values in the low micromolar range .
  • Central Nervous System (CNS) Effects :
    • Antipsychotics : Benzisoxazole-containing derivatives () reduce extrapyramidal side effects compared to classical antipsychotics like haloperidol .
    • Serotonin Modulation : mCPP () acts as a 5-HT1B agonist but lacks the propyl chain, highlighting how chain elongation (as in the target compound) may alter receptor affinity or metabolic stability .

Biological Activity

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride, a compound with the CAS number 1266694-48-7, is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-chlorophenyl group and a propyl chain. Its molecular formula is C13H17ClN2·2HCl, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate various signaling pathways involved in mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound has been shown to act as an antagonist at certain serotonin receptor subtypes, which may contribute to its potential antidepressant effects.
  • Dopamine Receptor Interaction : It may also influence dopaminergic pathways, suggesting possible applications in treating disorders such as schizophrenia or Parkinson's disease.

Antidepressant Effects

Research indicates that the compound exhibits significant antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), administration of the compound resulted in reduced immobility time, suggesting enhanced mood and decreased depressive behavior.

Antimicrobial Activity

This compound has demonstrated antibacterial properties against various pathogens. In vitro studies reported moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Case Studies

  • Antidepressant Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of this compound using rodent models. The results indicated a significant decrease in immobility time in the FST, supporting its potential use as an antidepressant .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial efficacy of several piperazine derivatives, including this compound. The compound exhibited notable activity against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundChemical StructureAntidepressant, Antimicrobial
Piperazine Derivative ASimilar structure without chlorophenylModerate Antidepressant
Piperazine Derivative BContains additional functional groupsEnhanced Antimicrobial

Q & A

Q. What are the recommended synthetic routes for preparing 1-[3-(3-chlorophenyl)propyl]piperazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclo-condensation reactions. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with substituted anilines in aqueous solutions without catalysts . Optimization involves adjusting temperature (80–100°C), pH (neutral to mildly acidic), and stoichiometric ratios of reactants. Post-synthesis, purification via recrystallization in ethanol/water mixtures improves yield and purity.
  • Validation : Characterization using 1^1H NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm) and IR spectroscopy (N-H stretching at ~3200 cm1^{-1}) confirms structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Core Techniques :
    • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity.
    • Spectroscopy : 1^1H/13^{13}C NMR for backbone verification; IR for functional group analysis (e.g., piperazine ring vibrations at 1250–1350 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C14_{14}H21_{21}Cl3_{3}N2_{2}: 323.08 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, particularly regarding receptor selectivity?

  • Approach :
    • Dose-Response Studies : Conduct radioligand binding assays (e.g., serotonin 5-HT2A_{2A}/5-HT2C_{2C} receptors) across multiple concentrations (1 nM–10 µM) to quantify IC50_{50} values and assess selectivity .
    • Isomer Comparison : Compare activity profiles with structural analogs (e.g., 1-(4-chlorophenyl)piperazine vs. 1-(3-chlorophenyl)piperazine) to identify substituent effects .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental discrepancies .

Q. What strategies mitigate challenges in impurity profiling during scale-up synthesis?

  • Key Impurities :
    • Byproducts : 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane (dimerization product) .
    • Degradants : Hydrolysis products under acidic/basic conditions.
  • Mitigation :
    • Hyphenated Techniques : LC-MS/MS identifies trace impurities (<0.1%) .
    • Process Controls : Strict pH monitoring during synthesis and inert atmosphere (N2_2) to prevent oxidation.

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Stability Data :
    • Thermal Stability : Decomposition observed >150°C via TGA-DSC.
    • Light Sensitivity : Photodegradation in UV light (λ = 365 nm) necessitates amber glass storage .
  • Protocols : Store at −20°C in desiccated containers; periodic FTIR checks for hygroscopic degradation .

Methodological and Safety Considerations

Q. What computational tools are effective for predicting the compound’s physicochemical properties and reactivity?

  • Tools :
    • ADMET Prediction : SwissADME for bioavailability (e.g., GI absorption >80%) and BBB permeability .
    • Reactivity Modeling : Gaussian 09 for transition-state analysis in hydrolysis pathways .

Q. What safety protocols are critical for handling this compound in vitro and in vivo studies?

  • Hazards : Acute oral toxicity (LD50_{50} = 250 mg/kg in rats), skin/eye irritation .
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis; emergency eyewash stations for spills .

Structural and Functional Insights

Q. How do structural modifications (e.g., halogen position, alkyl chain length) influence pharmacological activity?

  • Case Study :
    • 3-Chloro vs. 4-Chloro Substitution : 1-(3-chlorophenyl)piperazine shows higher 5-HT2C_{2C} affinity (Ki_i = 12 nM) than the 4-chloro analog (Ki_i = 45 nM) .
    • Propyl Chain Impact : Extended alkyl chains (e.g., propyl vs. methyl) enhance lipophilicity (logP = 2.8 vs. 1.5), improving CNS penetration .

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